Cas no 2350597-81-6 (ethyl (2S)-2-amino-5,5-difluoropentanoate)

Ethyl (2S)-2-amino-5,5-difluoropentanoate is a chiral fluorinated amino acid ester with significant utility in organic synthesis and pharmaceutical applications. The presence of two fluorine atoms at the 5-position enhances its metabolic stability and lipophilicity, making it a valuable building block for bioactive compounds. The (2S)-configuration ensures stereochemical precision, which is critical for asymmetric synthesis and drug development. This compound is particularly useful in the design of protease inhibitors and peptidomimetics due to its ability to modulate electronic and steric properties. Its ester functionality allows for further derivatization, offering versatility in synthetic routes. High purity and well-defined stereochemistry make it a reliable intermediate for research and industrial applications.
ethyl (2S)-2-amino-5,5-difluoropentanoate structure
2350597-81-6 structure
商品名:ethyl (2S)-2-amino-5,5-difluoropentanoate
CAS番号:2350597-81-6
MF:C7H13F2NO2
メガワット:181.1804292202
CID:5559974
PubChem ID:165995912

ethyl (2S)-2-amino-5,5-difluoropentanoate 化学的及び物理的性質

名前と識別子

    • ethyl (2S)-2-amino-5,5-difluoropentanoate
    • 2350597-81-6
    • EN300-32529095
    • インチ: 1S/C7H13F2NO2/c1-2-12-7(11)5(10)3-4-6(8)9/h5-6H,2-4,10H2,1H3/t5-/m0/s1
    • InChIKey: CHDMWFXYRLHOIU-YFKPBYRVSA-N
    • ほほえんだ: FC(CC[C@@H](C(=O)OCC)N)F

計算された属性

  • せいみつぶんしりょう: 181.09143498g/mol
  • どういたいしつりょう: 181.09143498g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 52.3Ų

ethyl (2S)-2-amino-5,5-difluoropentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-32529095-10.0g
ethyl (2S)-2-amino-5,5-difluoropentanoate
2350597-81-6
10.0g
$11268.0 2023-07-06
Enamine
EN300-32529095-2.5g
ethyl (2S)-2-amino-5,5-difluoropentanoate
2350597-81-6
2.5g
$3725.0 2023-09-04
Enamine
EN300-32529095-0.05g
ethyl (2S)-2-amino-5,5-difluoropentanoate
2350597-81-6
0.05g
$1596.0 2023-09-04
Enamine
EN300-32529095-1.0g
ethyl (2S)-2-amino-5,5-difluoropentanoate
2350597-81-6
1.0g
$2620.0 2023-07-06
Enamine
EN300-32529095-0.25g
ethyl (2S)-2-amino-5,5-difluoropentanoate
2350597-81-6
0.25g
$1748.0 2023-09-04
Enamine
EN300-32529095-5g
ethyl (2S)-2-amino-5,5-difluoropentanoate
2350597-81-6
5g
$5512.0 2023-09-04
Enamine
EN300-32529095-0.1g
ethyl (2S)-2-amino-5,5-difluoropentanoate
2350597-81-6
0.1g
$1672.0 2023-09-04
Enamine
EN300-32529095-0.5g
ethyl (2S)-2-amino-5,5-difluoropentanoate
2350597-81-6
0.5g
$1824.0 2023-09-04
Enamine
EN300-32529095-1g
ethyl (2S)-2-amino-5,5-difluoropentanoate
2350597-81-6
1g
$1900.0 2023-09-04
Enamine
EN300-32529095-10g
ethyl (2S)-2-amino-5,5-difluoropentanoate
2350597-81-6
10g
$8173.0 2023-09-04

ethyl (2S)-2-amino-5,5-difluoropentanoate 関連文献

ethyl (2S)-2-amino-5,5-difluoropentanoateに関する追加情報

Introduction to ethyl (2S)-2-amino-5,5-difluoropentanoate (CAS No. 2350597-81-6)

Ethyl (2S)-2-amino-5,5-difluoropentanoate (CAS No. 2350597-81-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the class of amino acid derivatives, specifically a fluorinated ester, which has shown promising potential in various therapeutic applications. The unique structural features of this compound, particularly the presence of fluorine atoms and the chiral center, contribute to its distinct chemical and biological properties.

The chemical structure of ethyl (2S)-2-amino-5,5-difluoropentanoate consists of an ethyl ester group attached to a five-carbon chain with two fluorine atoms at the C-5 position and an amino group at the C-2 position. The chiral center at C-2 imparts enantiomeric specificity, which is crucial for its biological activity. The fluorine atoms enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.

Recent studies have explored the pharmacological properties of ethyl (2S)-2-amino-5,5-difluoropentanoate. One notable area of research is its potential as a prodrug for the delivery of amino acids or other bioactive molecules. Prodrugs are inactive precursors that are converted into their active forms within the body, often through enzymatic processes. The ester linkage in ethyl (2S)-2-amino-5,5-difluoropentanoate can be hydrolyzed by esterases in vivo, releasing the active amino acid derivative. This mechanism allows for improved solubility and bioavailability, which are critical factors in drug design.

In addition to its prodrug potential, ethyl (2S)-2-amino-5,5-difluoropentanoate has been investigated for its anti-inflammatory and analgesic properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. These findings suggest that it may have therapeutic applications in inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Furthermore, preliminary animal studies have demonstrated that ethyl (2S)-2-amino-5,5-difluoropentanoate exhibits significant analgesic effects without causing central nervous system side effects commonly associated with traditional pain relievers.

The metabolic stability of ethyl (2S)-2-amino-5,5-difluoropentanoate is another important aspect that has been studied extensively. Fluorine atoms are known to increase the resistance of molecules to metabolic degradation by enzymes such as cytochrome P450. This enhanced stability can lead to longer half-lives and sustained therapeutic effects, which are desirable characteristics for drug candidates. Additionally, the presence of fluorine can alter the binding affinity and selectivity of the molecule to its target proteins, potentially improving efficacy and reducing off-target effects.

Clinical trials involving ethyl (2S)-2-amino-5,5-difluoropentanoate are currently underway to evaluate its safety and efficacy in human subjects. Early phase I trials have shown promising results with good tolerability and pharmacokinetic profiles. These findings provide a strong foundation for further clinical development and potential commercialization.

In conclusion, ethyl (2S)-2-amino-5,5-difluoropentanoate (CAS No. 2350597-81-6) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights and applications will emerge, further highlighting the importance of this compound in the field.

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